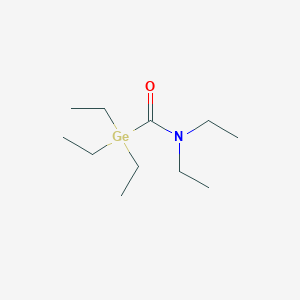

N,N,1,1,1-Pentaethylgermanecarboxamide

Description

N,N,1,1,1-Pentaethylgermanecarboxamide is an organogermanium compound characterized by a germanium (Ge) center bonded to five ethyl (C₂H₅) groups and a carboxamide (-CONR₂) moiety. Its molecular formula is presumed to be C₁₃H₂₈GeN₂O, derived from its structural analogy to other ethyl-substituted germanium compounds and carboxamide derivatives.

Properties

CAS No. |

82816-46-4 |

|---|---|

Molecular Formula |

C11H25GeNO |

Molecular Weight |

259.95 g/mol |

IUPAC Name |

N,N-diethyl-1-triethylgermylformamide |

InChI |

InChI=1S/C11H25GeNO/c1-6-12(7-2,8-3)11(14)13(9-4)10-5/h6-10H2,1-5H3 |

InChI Key |

JTMSNUOVUIMGMB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)[Ge](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,1,1-Pentaethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme can be represented as follows:

GeCl4+R2NH→this compound+HCl

where R represents the ethyl group. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at a low level to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N,1,1,1-Pentaethylgermanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

Substitution: The ethyl groups in the compound can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Germanium dioxide (GeO2) and other oxidized germanium compounds.

Reduction: Lower oxidation state germanium compounds.

Substitution: Various substituted organogermanium compounds depending on the nucleophile used.

Scientific Research Applications

N,N,1,1,1-Pentaethylgermanecarboxamide has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential biological activity and as a component in drug development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of N,N,1,1,1-Pentaethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Group 14 Elements

Compounds with tetraethyl-substituted Group 14 elements (e.g., Si, Sn, Pb) and carboxamide derivatives provide the closest structural parallels. Key comparisons include:

Key Observations :

- Stability : Tetraethylgermane and Tetraethylsilane exhibit lower thermal stability compared to their tin or lead counterparts, likely due to weaker Ge-C and Si-C bonds . N,N,1,1,1-Pentaethylgermanecarboxamide may follow this trend but could gain stability from the carboxamide group’s resonance effects.

- Reactivity : Ethyl-substituted Group 14 compounds are prone to hydrolysis or oxidation. The carboxamide group in the target compound might mitigate reactivity by steric shielding or hydrogen-bonding interactions.

Carboxamide Derivatives

Carboxamides with similar substitution patterns, though lacking germanium, provide insights into functional group behavior:

Key Observations :

- Hydrogen Bonding : Carboxamide protons (e.g., δ 12.08 ppm in ) indicate strong hydrogen bonding, which could influence solubility and crystallinity. This compound may exhibit similar downfield shifts but with altered dynamics due to ethyl group steric effects.

- Synthetic Routes: Carboxamides are often synthesized via Pd/C-catalyzed hydrogenation (e.g., ) or Schotten-Baumann reactions (e.g., ). The germanium analog might require organogermanium precursors, such as chlorogermanes, coupled with carboxamide-forming reagents.

Hazard and Stability Considerations

- While structurally distinct, its handling precautions (e.g., avoiding shock or heat) suggest that ethyl-substituted germanium compounds may require similar caution due to possible Ge-C bond cleavage.

- Tetraethyl Lead : Extreme toxicity highlights the need for rigorous safety protocols when handling ethylated metalloids like germanium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.